![molecular formula C23H29ClN4O4S2 B2493445 4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1216532-23-8](/img/structure/B2493445.png)
4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of chemicals that are synthesized for their unique biological activities and chemical properties. Benzamides and their derivatives, including thiazole and morpholine groups, are extensively studied for their pharmacological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, starting from basic aromatic compounds or acids, proceeding through amide formation, and introducing various functional groups like sulfamoyl, thiazolyl, and morpholinoethyl groups. Methods like condensation reactions, nucleophilic substitution, and cyclization are common in these syntheses (Kato et al., 1992).
Molecular Structure Analysis
Molecular structure analysis of such compounds often involves X-ray crystallography, NMR, and IR spectroscopy to determine the conformation, bonding, and functional group orientation. These analyses reveal how the arrangement of atoms and functional groups in space affects the compound's chemical reactivity and biological activity (Sagar et al., 2018).
Chemical Reactions and Properties
Chemical properties of benzamide derivatives are significantly influenced by the substituents attached to the benzamide nucleus. These compounds participate in various chemical reactions, including hydrolysis, amidation, and condensation, which are essential for synthesizing target molecules with desired biological activities (Davis et al., 1997).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of these compounds are critical for their practical applications. These properties are influenced by the molecular structure, especially by the presence of functional groups that can form hydrogen bonds or engage in hydrophobic interactions (Pang et al., 2006).
Chemical Properties Analysis
Chemical properties such as reactivity, stability under various conditions, and the ability to undergo specific reactions are determined by the compound's functional groups. The presence of a sulfamoyl group, for example, can influence the acidity and nucleophilicity of the compound, affecting its interactions in biological systems and chemical reactions (Hassan et al., 2014).
科学的研究の応用
Synthesis and Activity
- A study conducted by Lynch et al. (2006) involved the preparation of compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, coupled with acid chlorides of 3- or 4-(N,N-dimethylamino)benzoic acid. The hydrochloride salts of some compounds displayed anti-inflammatory activity, which might suggest potential applications in this area for similar compounds including 4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride (Lynch et al., 2006).
Anticancer and Antifungal Potential
- The study by Ravinaik et al. (2021) on the synthesis of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which are structurally related to the compound , revealed moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021). Additionally, Narayana et al. (2004) found that certain benzamide derivatives, including those with thiazole rings, showed potential as antifungal agents, indicating a possible area of application for similar compounds (Narayana et al., 2004).
DNA Binding and Cleavage
- Research by González-Álvarez et al. (2013) on mixed-ligand copper(II)-sulfonamide complexes, which include derivatives similar to the compound , demonstrated significant DNA binding and cleavage activities. This indicates potential utility in areas such as genetic research or cancer therapy (González-Álvarez et al., 2013).
Anti-inflammatory and Analgesic Applications
- The synthesis of thiazole/oxazole substituted benzothiazole derivatives by Kumar and Singh (2020) revealed that these compounds, which are structurally related to the compound of interest, showed promising anti-inflammatory and analgesic activities. This suggests a potential application in pain management and inflammation control (Kumar & Singh, 2020).
Antimicrobial Activities
- A study on the synthesis of sulphonamide benzothiazole comprising thiazole by Jagtap et al. (2010) showed that these compounds, which are structurally similar to the compound , had notable antimicrobial activities. This indicates potential use in fighting bacterial and fungal infections (Jagtap et al., 2010).
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4S2.ClH/c1-17-4-9-20-21(16-17)32-23(24-20)27(11-10-26-12-14-31-15-13-26)22(28)18-5-7-19(8-6-18)33(29,30)25(2)3;/h4-9,16H,10-15H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSKWNYFMWOSSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



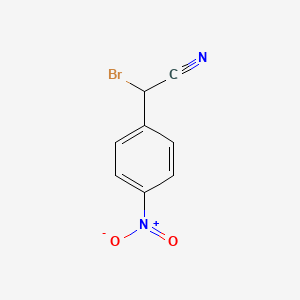
![5-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)isoxazole-3-carboxamide](/img/structure/B2493368.png)
![1-[Amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride](/img/structure/B2493369.png)
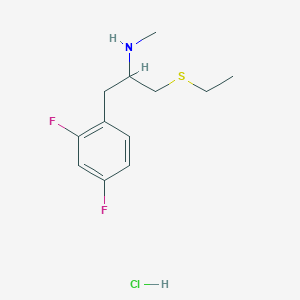
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2493371.png)

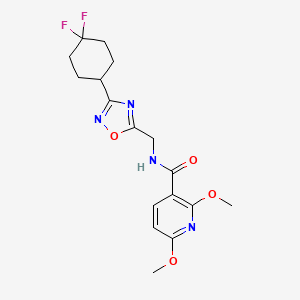
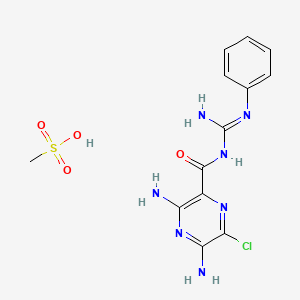

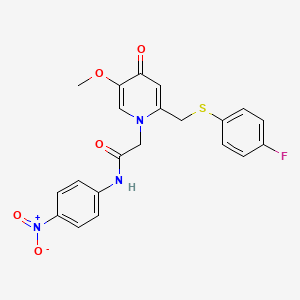
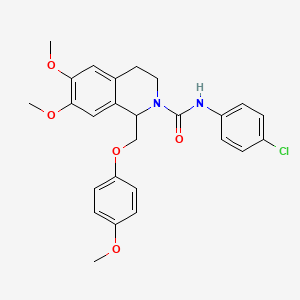
![N-(1-cyanocyclohexyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}amino)acetamide](/img/structure/B2493385.png)